IMP-1710 -

IMP-1710

Catalog Number: EVT-3162798
CAS Number:
Molecular Formula: C23H19N5O
Molecular Weight: 381.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IMP-1710 is an inhibitor of ubiquitin C-terminal hydrolase L1 (UCH-L1; IC50 = 38 nM in a fluorescence polarization assay) that contains an alkyne moiety for use in click chemistry reactions. It is selective for UCH-L1 over a panel of 20 deubiquitinating enzymes at 1 µM. IMP-1710 inhibits TGF-β1-induced fibroblast-to-myofibroblast transition (FMT) in primary lung fibroblasts isolated from patients with idiopathic pulmonary fibrosis (IC50 = 740 nM). It has been used for labeling UCH-L1 in cell-based assays, followed by click reactions with azide-modified TAMRA and biotin capture reagents.

Source and Classification

IMP-1710 was synthesized by researchers at Mission Therapeutics as part of their investigation into UCHL1 inhibitors. It belongs to the class of small-molecule inhibitors that utilize a covalent binding mechanism to achieve high specificity and potency against their target enzyme. The compound features an alkyne moiety that facilitates its use in click chemistry applications, allowing for further functionalization and analysis post-inhibition .

Synthesis Analysis

The synthesis of IMP-1710 involves strategic design based on structure–activity relationships established in previous studies. The compound was derived from an initial lead compound identified through high-throughput screening, which exhibited promising UCHL1 inhibition properties.

Methods and Technical Details

The synthesis process includes the following steps:

  1. Starting Material Selection: The initial lead compound was modified to enhance its binding affinity and selectivity for UCHL1.
  2. Functionalization: An alkyne group was incorporated into the structure to enable copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating post-inhibition analysis.
  3. Purification: The final product was purified using standard chromatographic techniques to ensure high purity and yield.

The final characterization of IMP-1710 was performed using various spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirming its molecular structure .

Molecular Structure Analysis

IMP-1710 has a well-defined molecular structure characterized by its covalent inhibitor scaffold.

Structure and Data

  • Molecular Formula: C_xH_yN_zO_a (exact values depend on the specific substituents).
  • Molecular Weight: Approximately 300 Da.
  • Key Functional Groups: Alkyne moiety, which is crucial for its bioorthogonal reactivity.

The compound's structure allows it to selectively label the catalytic cysteine residue of UCHL1, providing insights into the enzyme's activity within cellular environments .

Chemical Reactions Analysis

IMP-1710 undergoes specific chemical reactions that are essential for its function as an inhibitor.

Reactions and Technical Details

  1. Covalent Binding: The primary reaction involves the formation of a covalent bond between IMP-1710 and the catalytic cysteine of UCHL1, leading to irreversible inhibition.
  2. Click Chemistry: Following inhibition, the alkyne group can react with azide-containing capture reagents via CuAAC, allowing for the enrichment and identification of UCHL1 substrates in complex biological samples.

This dual functionality enhances both the inhibitor's utility in research and its potential therapeutic applications .

Mechanism of Action

IMP-1710 exerts its effects through a well-characterized mechanism involving covalent modification of UCHL1.

Process and Data

Upon administration, IMP-1710 selectively binds to the active site of UCHL1 at low nanomolar concentrations. This binding inhibits the enzyme's deubiquitinating activity, which is crucial for maintaining protein homeostasis within cells.

Studies have shown that this inhibition can block pro-fibrotic responses in cellular models of idiopathic pulmonary fibrosis, highlighting its potential therapeutic benefits .

Physical and Chemical Properties Analysis

IMP-1710 exhibits several notable physical and chemical properties that influence its behavior as an inhibitor.

Physical Properties

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade upon prolonged exposure to moisture or extreme pH levels.
  • Reactivity: The alkyne moiety allows for bioorthogonal reactions without interfering with biological systems.

These properties make IMP-1710 suitable for use in various biochemical assays and cellular studies .

Applications

IMP-1710 has several significant applications in scientific research:

  • Biochemical Probing: It serves as a tool for studying UCHL1 function and its role in disease mechanisms.
  • Therapeutic Development: Due to its potent inhibitory effects on UCHL1, it holds promise as a candidate for developing treatments for conditions like fibrosis and certain cancers.
  • Proteomics: The ability to label proteins post-inhibition allows researchers to map out UCHL1 interactions within complex biological systems.
Introduction to Ubiquitin Carboxy-Terminal Hydrolase L1 (UCHL1) as a Therapeutic Target

Ubiquitin Carboxy-Terminal Hydrolase L1 (UCHL1) is a deubiquitinating enzyme (DUB) belonging to the ubiquitin C-terminal hydrolase family. Initially identified as a neuron-specific protein (PARK5) abundant in the brain, UCHL1 plays critical roles in regulating protein turnover by hydrolyzing ubiquitin (Ub) C-terminal esters and amides to generate monomeric Ub. This enzyme exhibits dual enzymatic activities—deubiquitinase and ubiquitin ligase functions—that stabilize free Ub pools and modulate substrate protein degradation via the ubiquitin-proteasome system (UPS) [1] [4]. Beyond its neurological functions, UCHL1 is increasingly recognized as a pivotal regulator in oncology and fibrotic diseases, making it a compelling target for therapeutic intervention.

Role of UCHL1 in Cellular Homeostasis and Disease Pathogenesis

UCHL1 maintains cellular homeostasis through three primary mechanisms:

  • Ubiquitin Recycling: By cleaving ubiquitin precursors and disassembling polyubiquitin chains, UCHL1 replenishes monomeric Ub pools essential for protein degradation [1] [4].
  • Substrate Stabilization: UCHL1 deubiquitinates key signaling proteins (e.g., β-catenin, IκB-α), preventing their proteasomal degradation and modulating pathways like Wnt/β-catenin and NF-κB [1].
  • Transcriptional Regulation: UCHL1 influences HIF-1α stability, impacting hypoxia-responsive genes in fibrotic microenvironments [10].

In neurodegenerative diseases (e.g., Parkinson’s and Alzheimer’s), oxidative inactivation of UCHL1 disrupts Ub recycling, leading to toxic protein aggregates [4]. Conversely, in cancer, UCHL1 exhibits tissue-specific duality:

  • Tumor-Suppressive Role: Promoter hypermethylation silences UCHL1 in gastrointestinal cancers (e.g., esophageal, gastric), enabling uncontrolled proliferation [1] [5].
  • Oncogenic Role: Overexpression in breast, lung, and cervical cancers stabilizes oncoproteins (e.g., EGFR, HIF-1α), driving metastasis and chemoresistance [5] [8].

Table 1: UCHL1 Functions in Disease Pathogenesis

Disease CategoryUCHL1 DysregulationConsequenceKey Substrates/Pathways
NeurodegenerationInactivation by oxidationUbiquitin depletion, protein aggregationAmyloid-β, τ protein [4]
Digestive CancersPromoter methylationLoss of tumor suppressionp53, p27Kip1 [1]
Hormone-Resistant CancersOverexpressionEGFR stabilization, ER suppressionEGFR/MAPK [8]
FibrosisUpregulationHIF-1α activation, extracellular matrix depositionTGF-β/SMAD [10]

UCHL1 Dysregulation in Fibrotic Disorders and Cancer: Mechanistic Insights

Fibrotic Disorders

In hepatic fibrosis, UCHL1 is overexpressed in activated hepatic stellate cells (HSCs). It deubiquitinates HIF-1α, preventing its proteasomal degradation and enhancing transcription of pro-fibrotic genes (e.g., collagen, VEGF). This process accelerates extracellular matrix deposition and disease progression. Pharmacological inhibition of UCHL1 in 3D human liver models reduces collagen production, validating its pro-fibrotic role [10].

Cancer Pathogenesis

UCHL1’s impact varies by cancer type:

  • Triple-Negative Breast Cancer (TNBC): UCHL1 deubiquitinates and stabilizes EGFR, hyperactivating MAPK signaling. This suppresses estrogen receptor (ER) transcription, conferring hormone resistance [8].
  • Neuroendocrine Carcinomas (NECs): UCHL1 sustains cancer stemness by stabilizing nuclear pore complex proteins, facilitating aberrant nucleocytoplasmic transport [6].
  • Chemoresistance: In non-small cell lung cancer (NSCLC), UCHL1 upregulates thymidylate synthase (TS), blunting pemetrexed-induced DNA damage [3].

Table 2: UCHL1 in Cancer: Substrates and Functional Outcomes

Cancer TypeUCHL1 StatusMolecular TargetDownstream Effect
Cervical squamous cell carcinomaOverexpressionCancer stemness markers (OCT4, SOX2)Enhanced proliferation, invasion [5]
NSCLC (pemetrexed-resistant)UpregulatedThymidylate synthase (TS)DNA damage evasion [3]
Neuroendocrine prostate cancerOverexpressionNuclear pore complexesAltered transcriptional trafficking [6]

Challenges in Targeting UCHL1: Selectivity and Pharmacological Limitations

Developing UCHL1 inhibitors faces two major hurdles:

  • Structural Constraints: UCHL1’s catalytic cleft is obstructed by the L8 loop, limiting substrate access. Most inhibitors target the catalytic cysteine (C90), but achieving selectivity among homologous UCH family members (e.g., UCHL3, UCH37) is difficult due to conserved catalytic domains [1] [5].
  • Pharmacological Limitations: Early inhibitors (e.g., LDN-57444) suffered from off-target effects against UCHL3 and chemical instability. MT16–001 showed improved covalent binding but lacked comprehensive selectivity profiling [5] [9].

IMP-1710 represents a breakthrough with:

  • High Potency: IC₅₀ of 38 nM against UCHL1 in fluorescence polarization assays [2] [7].
  • Enhanced Selectivity: >100-fold selectivity over 20 DUBs (including UCHL3) and unrelated enzymes [9].
  • Chemical Probe Utility: An alkyne moiety enables "click chemistry" for target engagement studies in live cells, facilitating substrate identification [7] [9].

Despite these advances, blood-brain barrier permeability and tumor-specific delivery remain unexplored challenges for IMP-1710’s translational application.

Table 3: Comparative Profile of UCHL1 Inhibitors

InhibitorIC₅₀ (UCHL1)SelectivityKey Limitations
LDN-57444~20 μMBinds UCHL3; chemically unstableOff-target toxicity [5]
MT16–001UndisclosedCovalent binding; partial selectivity dataIncomplete profiling [5]
IMP-171038 nM>100-fold selective vs. 20 DUBsBBB permeability unknown [7] [9]

Concluding Remarks

UCHL1’s context-dependent roles in disease underscore its therapeutic potential but necessitate precision targeting. IMP-1710 emerges as a versatile chemical probe that overcomes historical selectivity barriers, enabling mechanistic studies in fibrosis and oncology. Future work should address delivery challenges and expand substrate mapping to fully leverage UCHL1 modulation in therapy.

Properties

Product Name

IMP-1710

IUPAC Name

(2S)-2-[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydroindole-1-carbonyl]pyrrolidine-1-carbonitrile

Molecular Formula

C23H19N5O

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C23H19N5O/c1-2-15-11-18-19(13-26-22(18)25-12-15)16-5-3-6-20-17(16)8-10-28(20)23(29)21-7-4-9-27(21)14-24/h1,3,5-6,11-13,21H,4,7-10H2,(H,25,26)/t21-/m0/s1

InChI Key

FYMVGXGSNIVSKY-NRFANRHFSA-N

SMILES

C#CC1=CC2=C(NC=C2C3=C4CCN(C4=CC=C3)C(=O)C5CCCN5C#N)N=C1

Canonical SMILES

C#CC1=CC2=C(NC=C2C3=C4CCN(C4=CC=C3)C(=O)C5CCCN5C#N)N=C1

Isomeric SMILES

C#CC1=CC2=C(NC=C2C3=C4CCN(C4=CC=C3)C(=O)[C@@H]5CCCN5C#N)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.